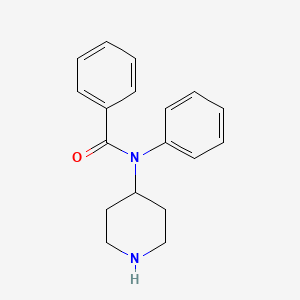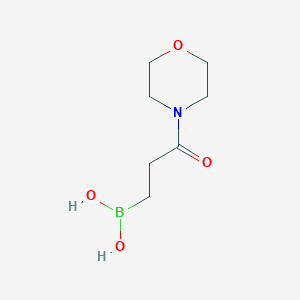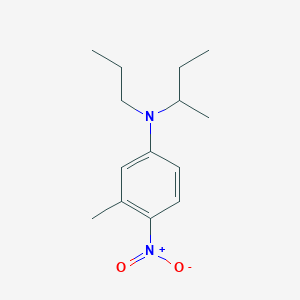
Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- is an organic compound belonging to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with a nitro group, a methyl group, and two alkylamine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- typically involves multi-step organic reactions. One common method is the nitration of 3-methylbenzenamine, followed by alkylation. The nitration process involves treating 3-methylbenzenamine with a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position. The resulting nitro compound is then subjected to alkylation using appropriate alkyl halides under basic conditions to introduce the N-(1-methylpropyl) and N-propyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl-.
化学反応の分析
Types of Reactions
Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-methyl-N-(1-methylpropyl)-4-amino-N-propylbenzenamine.
Reduction: Formation of nitroso derivatives.
Substitution: Halogenated derivatives of the benzene ring.
科学的研究の応用
Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The alkylamine groups can also modulate the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
Benzenamine, 3-methyl-: Lacks the nitro and alkylamine groups, resulting in different chemical properties and reactivity.
Benzenamine, 4-nitro-: Lacks the methyl and alkylamine groups, affecting its biological activity and applications.
Benzenamine, N-propyl-: Lacks the nitro and methyl groups, leading to variations in its chemical behavior.
Uniqueness
Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- is unique due to the combination of its substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
821777-12-2 |
|---|---|
分子式 |
C14H22N2O2 |
分子量 |
250.34 g/mol |
IUPAC名 |
N-butan-2-yl-3-methyl-4-nitro-N-propylaniline |
InChI |
InChI=1S/C14H22N2O2/c1-5-9-15(12(4)6-2)13-7-8-14(16(17)18)11(3)10-13/h7-8,10,12H,5-6,9H2,1-4H3 |
InChIキー |
UBOXXOQPYRSORJ-UHFFFAOYSA-N |
正規SMILES |
CCCN(C1=CC(=C(C=C1)[N+](=O)[O-])C)C(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Chlorophenyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B13876735.png)
![Methyl 2-{[4-(acetylamino)-3-nitrophenoxy]methyl}benzoate](/img/structure/B13876741.png)
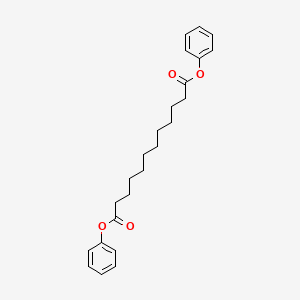


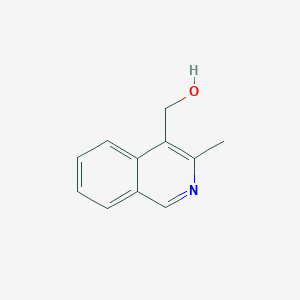

![Tert-butyl 5-amino-3-[2-(2,5-dimethoxyphenyl)ethyl]pyrazole-1-carboxylate](/img/structure/B13876778.png)
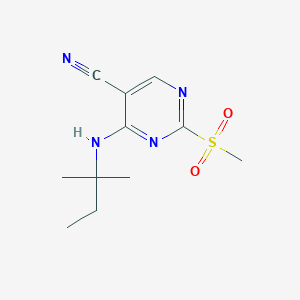
![[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]methyl methanesulfonate](/img/structure/B13876796.png)
